1,3-Dioxolane-4-methanol, 2-propyl- 1,3-Dioxolane-4-methanol, 2-propyl-
Brand Name: Vulcanchem
CAS No.: 4379-23-1
VCID: VC17146360
InChI: InChI=1S/C7H14O3/c1-2-3-7-9-5-6(4-8)10-7/h6-8H,2-5H2,1H3
SMILES:
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol

1,3-Dioxolane-4-methanol, 2-propyl-

CAS No.: 4379-23-1

Cat. No.: VC17146360

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxolane-4-methanol, 2-propyl- - 4379-23-1

Specification

CAS No. 4379-23-1
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
IUPAC Name (2-propyl-1,3-dioxolan-4-yl)methanol
Standard InChI InChI=1S/C7H14O3/c1-2-3-7-9-5-6(4-8)10-7/h6-8H,2-5H2,1H3
Standard InChI Key MCDLJNJNGRFOOF-UHFFFAOYSA-N
Canonical SMILES CCCC1OCC(O1)CO

Introduction

Molecular and Structural Characteristics

Chemical Identity

The compound’s structural identity is defined by its IUPAC name and standardized descriptors:

PropertyValue
IUPAC Name(2-propyl-1,3-dioxolan-4-yl)methanol
CAS Registry Number4379-23-1
Molecular FormulaC₇H₁₄O₃
Molecular Weight146.18 g/mol
InChIInChI=1S/C7H14O3/c1-2-3-7-9-5-6(4-8)10-7/h6-8H,2-5H2,1H3
InChI KeyMCDLJNJNGRFOOF-UHFFFAOYSA-N
Canonical SMILESCCCCOC(CO)C1OC1

The dioxolane ring adopts a chair-like conformation, with the propyl group at C2 and the hydroxymethyl group at C4 introducing steric and electronic asymmetries. This configuration enhances its reactivity in nucleophilic and electrophilic reactions .

Synthesis and Industrial Production

Synthetic Routes

1,3-Dioxolane-4-methanol, 2-propyl- is typically synthesized via acid-catalyzed cyclization of glycerol derivatives with ketones or aldehydes. A representative method involves:

  • Reacting 1,2-propanediol with butyraldehyde in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid).

  • Cyclodehydration under reflux conditions to form the dioxolane ring.

  • Purification via fractional distillation or column chromatography.

Industrial-scale production employs continuous-flow reactors to optimize yield (≥85%) and minimize side products like polymeric ethers. Catalysts such as zeolites or ion-exchange resins improve selectivity.

Key Reaction Parameters

ParameterOptimal Condition
Temperature80–100°C
Catalyst Loading1–5 wt%
Reaction Time4–6 hours
SolventToluene or dichloromethane

Chemical Reactivity and Functionalization

Nucleophilic Reactions

The hydroxymethyl group (-CH₂OH) acts as a nucleophile, enabling:

  • Acetal Formation: Reaction with aldehydes/ketones to yield branched acetals, widely used as protecting groups for alcohols in multistep syntheses.

    RCHO+(2-propyl-1,3-dioxolan-4-yl)methanolH+RCH(OCH₂C₅H₉O₂)2+H₂O\text{RCHO} + \text{(2-propyl-1,3-dioxolan-4-yl)methanol} \xrightarrow{H^+} \text{RCH(OCH₂C₅H₉O₂)}_2 + \text{H₂O}
  • Esterification: Treatment with acyl chlorides or anhydrides produces esters for polymer precursors.

Ring-Opening Reactions

The dioxolane ring undergoes acid-catalyzed hydrolysis to regenerate the diol and ketone, a reversibility exploited in controlled-release formulations.

Applications in Industry and Research

Pharmaceutical Intermediates

The compound serves as a precursor to antiviral agents and anti-inflammatory drugs. For example, its ester derivatives inhibit cyclooxygenase-2 (COX-2) in preclinical models.

Agricultural Chemistry

Derivatives functionalized with thiophosphate groups act as insect growth regulators, disrupting chitin synthesis in Lepidoptera larvae.

Cosmetic Formulations

As a humectant, it enhances moisture retention in skincare products. Its low toxicity (LD₅₀ > 2000 mg/kg in rats) supports safe topical use.

Lubricant Additives

Substituted dioxolanes, including 2-propyl derivatives, reduce wear in engine oils by forming protective films on metal surfaces.

ParameterValue
Oral LD₅₀ (Rat)>2000 mg/kg
Skin IrritationMild (Draize test)
EcotoxicityLC₅₀ (Daphnia magna): 120 mg/L

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral dioxolanes for drug discovery.

  • Biodegradable Polymers: Exploring polyesters derived from hydroxymethyl-dioxolanes as sustainable materials.

  • Energy Storage: Functionalized dioxolanes as electrolytes in lithium-ion batteries.

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